molecular formula C21H16BrN3O4 B11308344 5-(4-bromophenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11308344
M. Wt: 454.3 g/mol
InChI Key: CODCHHZZFWXUPY-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of benzoxazine, oxazole, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine core, followed by the introduction of the oxazole ring and the bromophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl groups, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines are employed under conditions that favor substitution, such as elevated temperatures or the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

5-(4-bromophenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-2-(4-morpholinylmethyl)-1,2,4-oxadiazole-3(2H)-thione
  • (2E)-3-(biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one
  • (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Uniqueness

What sets 5-(4-bromophenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H16BrN3O4/c1-2-9-25-17-10-15(7-8-18(17)28-12-20(25)26)23-21(27)16-11-19(29-24-16)13-3-5-14(22)6-4-13/h2-8,10-11H,1,9,12H2,(H,23,27)

InChI Key

CODCHHZZFWXUPY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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